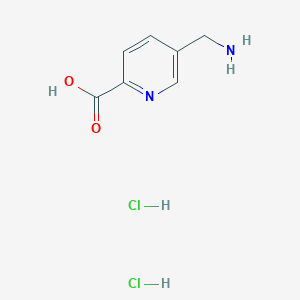

5-(Aminomethyl)picolinic acid dihydrochloride

Übersicht

Beschreibung

5-(Aminomethyl)picolinic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 and a molecular weight of 225.07 g/mol . It is a derivative of picolinic acid, featuring an aminomethyl group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)picolinic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid.

Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced to the pyridine ring.

Purification: The resulting product is purified through recrystallization or chromatography.

Formation of Dihydrochloride Salt: The final step involves converting the aminomethylated picolinic acid to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of picolinic acid are aminomethylated using automated reactors.

Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.

Salt Formation: The aminomethylated product is converted to its dihydrochloride salt form in large reactors, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)picolinic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Produces oxides or hydroxylated derivatives.

Reduction: Results in amines or other reduced forms.

Substitution: Yields various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

5-(Aminomethyl)picolinic acid dihydrochloride has the molecular formula CHClNO and a molecular weight of 225.07 g/mol. Its primary mechanism involves interacting with zinc finger proteins, disrupting their function by altering their structure and inhibiting zinc binding. This action is critical in various biochemical pathways, particularly in zinc transport and cellular signaling processes.

Chemistry

- Ligand in Coordination Chemistry : This compound serves as a ligand in metal complexation studies, facilitating the understanding of metal ion interactions in biological systems.

- Synthesis of Advanced Materials : It is utilized as a precursor in synthesizing novel materials with specific properties for various applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic development.

- Zinc Transport : The compound plays a crucial role in zinc transport mechanisms, which are vital for numerous physiological functions.

Medicine

- Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antiviral and antimicrobial activities, making it a potential therapeutic agent against infections .

- Cancer Treatment : Case studies demonstrate its anticancer effects, particularly in breast cancer models, where it induced apoptosis in cancer cells while sparing normal cells .

Industry

- Pharmaceutical Development : The compound is explored for its potential in developing new pharmaceuticals targeting various diseases due to its unique properties and mechanisms of action.

Case Studies

-

Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis was observed in cancer cells with minimal effects on normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

-

Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option where conventional antibiotics fail.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Ligand for metal complexation | Facilitates understanding of metal interactions |

| Biology | Enzyme inhibition | Potential therapeutic implications |

| Medicine | Antiviral properties | Effective against certain viral infections |

| Industry | Material synthesis | Used as a precursor for advanced materials |

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)picolinic acid dihydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Metal Complexation: Form stable complexes with metal ions, affecting their bioavailability and activity.

Pathways Involved: The compound can modulate biochemical pathways related to metal ion transport and enzyme regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic Acid: The parent compound, lacking the aminomethyl group.

2-Aminomethylpyridine: Similar structure but with the aminomethyl group at a different position.

Nicotinic Acid: Another pyridine derivative with a carboxyl group at a different position.

Uniqueness

5-(Aminomethyl)picolinic acid dihydrochloride is unique due to its specific structure, which allows it to:

Form Stable Metal Complexes: The aminomethyl group enhances its ability to chelate metal ions.

Versatile Reactivity: The compound can undergo various chemical reactions, making it useful in synthetic chemistry.

Biological Activity: Exhibits distinct biological activities, including enzyme inhibition and antimicrobial properties.

Biologische Aktivität

5-(Aminomethyl)picolinic acid dihydrochloride is a chemical compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C₇H₁₀Cl₂N₂O₂

- Molecular Weight : 225.07 g/mol

- CAS Number : 2375260-64-1

This compound primarily targets zinc finger proteins (ZFPs) , which are crucial for various cellular functions, including DNA binding and transcriptional regulation. The compound interacts with ZFPs by altering their structure and disrupting zinc binding, thereby inhibiting their biological functions.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Zinc Transport : It plays a significant role in the transport and homeostasis of zinc within cells.

- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes, contributing to its potential antiviral and antimicrobial properties.

Antiviral Properties

Research indicates that compounds related to picolinic acid exhibit antiviral effects both in vitro and in vivo. These effects are often enhanced when combined with other cytokines, such as interferon-gamma, which modulates immune responses.

Antimicrobial Effects

This compound has been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Results

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit the activity of specific enzymes associated with viral replication. For instance, studies have shown a significant reduction in viral load when cells were treated with varying concentrations of the compound.

- Animal Models : Limited animal studies suggest that administration of this compound may lead to enhanced immune responses against viral infections, although comprehensive dosage-response data are still lacking.

| Study Type | Findings | Notes |

|---|---|---|

| In Vitro | Enzyme inhibition observed | Significant reduction in viral replication |

| Animal Models | Enhanced immune response noted | Further studies needed for dosage effects |

Dosage Effects

The effects of different dosages of this compound in animal models are not well-documented. However, existing literature suggests that higher concentrations may lead to more pronounced biological activities, particularly regarding enzyme inhibition and immune modulation.

Metabolic Pathways

The metabolic pathways involving this compound are not fully characterized. However, it is known that picolinic acid, a related compound, is a catabolite of tryptophan through the kynurenine pathway. This connection may suggest potential metabolic interactions worth exploring further.

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds but exhibits unique properties due to the presence of the aminomethyl group:

| Compound Name | Key Features |

|---|---|

| Picolinic Acid | Parent compound without aminomethyl group |

| 2-Aminomethylpyridine | Similar structure but different position of aminomethyl group |

| Nicotinic Acid | Different functional groups affecting biological activity |

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTZXGVNGAMAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375260-64-1 | |

| Record name | 5-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.